molecular formula C14H19Cl2N3O2S B14121520 N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2) CAS No. 936233-17-9

N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2)

Katalognummer: B14121520
CAS-Nummer: 936233-17-9
Molekulargewicht: 364.3 g/mol
InChI-Schlüssel: PCHHNCCWMPIJLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide–hydrogen chloride (1/2) is a chemical compound that features a pyrrolidine ring attached to an isoquinoline sulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide–hydrogen chloride (1/2) typically involves the reaction of isoquinoline-5-sulfonyl chloride with pyrrolidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrogen chloride to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and consistency in production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide–hydrogen chloride (1/2) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide–hydrogen chloride (1/2) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide–hydrogen chloride (1/2) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2,5-diones and prolinol.

    Isoquinoline derivatives: Compounds with isoquinoline backbones, such as isoquinoline-5-sulfonyl chloride.

Uniqueness

N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide–hydrogen chloride (1/2) is unique due to its combined structural features of pyrrolidine and isoquinoline sulfonamide. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

936233-17-9

Molekularformel

C14H19Cl2N3O2S

Molekulargewicht

364.3 g/mol

IUPAC-Name

N-(pyrrolidin-2-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride

InChI

InChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-10-12-4-2-7-16-12)14-5-1-3-11-9-15-8-6-13(11)14;;/h1,3,5-6,8-9,12,16-17H,2,4,7,10H2;2*1H

InChI-Schlüssel

PCHHNCCWMPIJLZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NC1)CNS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.